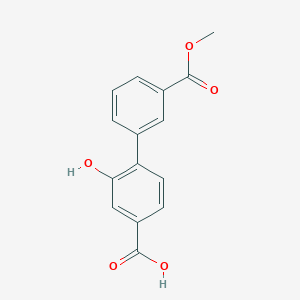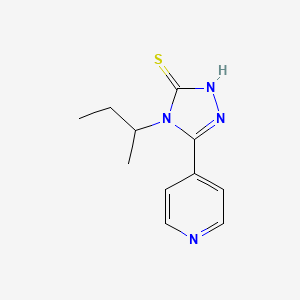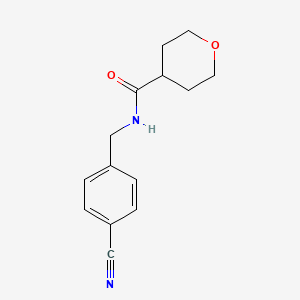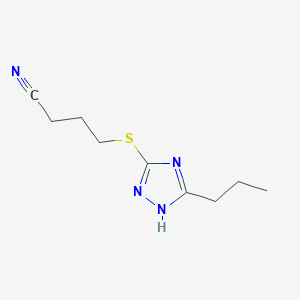![molecular formula C23H26Cl2N2O4 B14889994 N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SBE 13 hydrochloride involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of 4-(6-chloro-3-pyridinyl)methoxy-3-methoxybenzaldehyde with 3,4-dimethoxybenzylamine under specific conditions to form the core structure.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of SBE 13 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
SBE 13 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
科学的研究の応用
SBE 13 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cell biology studies to investigate the role of PLK1 in cell cycle regulation and apoptosis.
Medicine: Used in cancer research to study the effects of PLK1 inhibition on cancer cell proliferation and survival.
Industry: Applied in the development of new drugs and therapeutic agents targeting PLK1.
作用機序
SBE 13 hydrochloride exerts its effects by selectively inhibiting PLK1. PLK1 is a serine/threonine kinase that plays a critical role in cell division by regulating various stages of the cell cycle. By binding to the inactive conformation of PLK1, SBE 13 hydrochloride stabilizes this form and prevents its activation. This inhibition leads to delayed cell cycle progression, reduced cell proliferation, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
BI 2536: Another PLK1 inhibitor with a similar mechanism of action.
Volasertib: A potent PLK1 inhibitor used in cancer research.
GSK461364: A selective PLK1 inhibitor with applications in cancer therapy.
Uniqueness
SBE 13 hydrochloride is unique due to its high selectivity for PLK1 over other kinases, such as PLK2 and PLK3 . This selectivity makes it a valuable tool in research for studying the specific effects of PLK1 inhibition without off-target effects on other kinases.
特性
分子式 |
C23H26Cl2N2O4 |
|---|---|
分子量 |
465.4 g/mol |
IUPAC名 |
5-[2-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O4.ClH/c1-28-20-6-3-16(11-19(20)27)9-10-25-13-17-4-7-21(22(12-17)29-2)30-15-18-5-8-23(24)26-14-18;/h3-8,11-12,14,25,27H,9-10,13,15H2,1-2H3;1H |
InChIキー |
JBLNVXSQYDKHIG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)
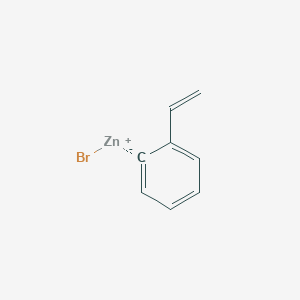
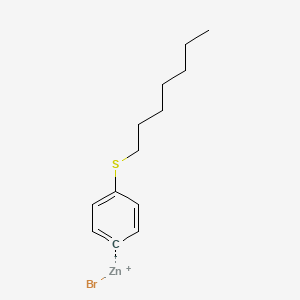
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
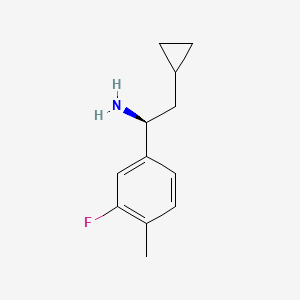
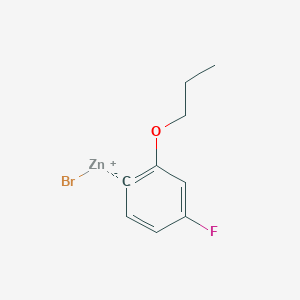
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
